Dihydro-5-(2-octenyl)-2(3H)-furanone
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Overview
Description
Dihydro-5-(2-octenyl)-2(3H)-furanone, also known as 6-dodeceno-laquo gammaraquo -lactone or 5-(2-octenyl)tetrahydrofuran-2-one, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a fatty, fruity, and soap tasting compound that can be found in milk and milk products. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Pheromone Research
Dihydro-5-(2-octenyl)-2(3H)-furanone has been studied in the context of insect behavior, particularly in pheromone research. For instance, a variant of this compound, (Z)-5-(1-Decenyl)dihydro-2(3H)-furanone, was identified as a sex pheromone in the Japanese beetle (Popillia japonica), attracting male beetles. This discovery has implications for understanding insect communication and behavior (Tumlinson et al., 1977).
Chemical Synthesis and Characterization
The synthesis and characterization of furanones, including this compound, have been subjects of chemical research. These compounds are significant in food and tobacco industries. One study describes the synthesis of a related compound, 5 methyl 3 ethyl 4, 5 dihydro 2 (3H) furanone, outlining its importance in these industries (You, 1999).
Advanced Chemical Applications
Research has been conducted on the synthesis of isotopomeric dihydro-2(3H)furanones, which are significant for advanced chemical applications. For example, a study developed a method for synthesizing labeled dihydro-2(3H)furanones from various diacids, which can be applied in the synthesis of complex organic compounds (Frediani et al., 2007).
Biological Activity in Plants and Marine Organisms
Dihydro-furanones, including variants of this compound, are bioactive compounds isolated from plants, marine fungi, and sponges. They have been identified in species such as Hyptis monticola and Hyptis pectinata, indicating their importance in natural product chemistry and potential applications in medicine and agriculture (Martínez-Fructuoso et al., 2020).
Molecular Speciation in Environmental Studies
In environmental chemistry, this compound has been studied in the context of secondary organic aerosol (SOA) formation. Research on the molecular speciation of SOA from higher alkenes like 1-octene and 1-decene has identified dihydro-furanones as significant components. This has implications for understanding atmospheric chemistry and environmental pollution (Forstner et al., 1997).
Properties
CAS No. |
15456-69-6 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
5-oct-2-enyloxolan-2-one |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3 |
InChI Key |
QFXOXDSHNXAFEY-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@H]1CCC(=O)O1 |
SMILES |
CCCCCC=CCC1CCC(=O)O1 |
Canonical SMILES |
CCCCCC=CCC1CCC(=O)O1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.